prop-2-en-1-ylN-carbonylcarbamate
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Overview
Description
Prop-2-en-1-yl N-carbonylcarbamate is a chemical compound with the molecular formula C8H11NO4. It is also known by its IUPAC name, diallyl iminodicarbonate. This compound is characterized by the presence of an allyl group and a carbamate group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl N-carbonylcarbamate can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without requiring an inert atmosphere . The reaction conditions typically involve mild temperatures and the use of common reagents such as carbonylimidazolide and a suitable nucleophile.
Industrial Production Methods
Industrial production of prop-2-en-1-yl N-carbonylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through filtration and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-carbonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl and carbamate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of prop-2-en-1-yl N-carbonylcarbamate .
Scientific Research Applications
Prop-2-en-1-yl N-carbonylcarbamate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of covalent bonds with specific biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl carbamate: This compound shares a similar structure but lacks the carbonyl group present in prop-2-en-1-yl N-carbonylcarbamate.
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate: This compound has an additional prop-2-en-1-yloxy group, making it structurally different from prop-2-en-1-yl N-carbonylcarbamate.
Uniqueness
Prop-2-en-1-yl N-carbonylcarbamate is unique due to its specific combination of allyl and carbamate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
prop-2-enyl N-formylcarbamate |
InChI |
InChI=1S/C5H7NO3/c1-2-3-9-5(8)6-4-7/h2,4H,1,3H2,(H,6,7,8) |
InChI Key |
FBOHIZIQZQSFLG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC=O |
Origin of Product |
United States |
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